molecular formula C11H14F2O B2748381 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde CAS No. 2445786-64-9

8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde

Cat. No.: B2748381
CAS No.: 2445786-64-9
M. Wt: 200.229
InChI Key: HCHMYHAUFOSVKX-UHFFFAOYSA-N
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Description

8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde is a complex organic compound characterized by its intricate molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde typically involves multi-step organic reactions. The process often starts with the preparation of the core spirocyclic structure, followed by the introduction of fluorine atoms and the aldehyde functional group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in a primary alcohol.

Scientific Research Applications

8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 8,8-Difluorodispiro[3.1.36.14]decane-2-methanol
  • 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid

Uniqueness

Compared to similar compounds, 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde stands out due to its aldehyde functional group, which imparts unique reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications.

Properties

IUPAC Name

8,8-difluorodispiro[3.1.36.14]decane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c12-11(13)6-10(7-11)4-9(5-10)1-8(2-9)3-14/h3,8H,1-2,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHMYHAUFOSVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC3(C2)CC(C3)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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